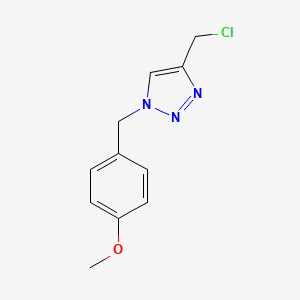

4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole

Vue d'ensemble

Description

4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Triazoles

Triazoles are a class of organic compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various pharmaceutical drugs .

Benzyl Compounds

The benzyl group (C6H5CH2-) is commonly found in organic compounds, and it often imparts aromatic properties to the molecules. Benzyl compounds have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

Chloromethyl Compounds

Chloromethyl groups (–CH2Cl) are reactive, and they can undergo various chemical reactions, including substitutions and additions. This reactivity can be utilized in medicinal chemistry for the synthesis of bioactive compounds .

Methoxy Compounds

The methoxy group (–O–CH3) is a common substituent in organic chemistry. Methoxy groups can influence the lipophilicity, solubility, and biological activity of compounds .

Activité Biologique

4-(Chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class. This compound features a five-membered heterocyclic ring with three nitrogen atoms, a chloromethyl group, and a methoxybenzyl substituent. The unique structure of this compound suggests potential biological activities that are of significant interest in medicinal chemistry.

- Molecular Formula : C11H12ClN3O

- Molecular Weight : 237.68 g/mol

- IUPAC Name : 4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole

This compound is characterized by its stability and solubility due to the triazole ring, which enhances its reactivity in biological systems.

Biological Activity Overview

Triazoles are known for their diverse biological activities, including antimicrobial , antifungal , and anticancer properties. Preliminary studies indicate that this compound may exhibit significant biological effects due to its structural features. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Research has shown that compounds similar to this compound can inhibit various pathogens. For instance:

- Antifungal Activity : Triazoles like 1,2,4-triazoles have demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 μg/mL .

- Mechanism of Action : The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is critical for fungal viability.

Anticancer Potential

The anticancer properties of triazoles have been explored extensively. Compounds containing the triazole moiety can inhibit pathways involved in cancer cell proliferation and metastasis:

- Enzyme Inhibition : Some studies suggest that triazole derivatives can inhibit specific kinases involved in tumor growth, although detailed mechanisms for this compound remain to be elucidated .

- Case Studies : Research on structurally similar triazoles has shown promising results in inhibiting cancer cell lines, suggesting potential applications for this compound in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is heavily influenced by their structural features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1H-1,2,3-triazole | Methyl substitution on the triazole ring | Exhibits antifungal activity |

| 5-(Chloromethyl)-1H-1,2,3-triazole | Chloromethyl at position 5 | Enhanced reactivity in nucleophilic substitutions |

| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Known for anticancer properties |

| 4-(Fluoromethyl)-1H-1,2,3-triazole | Fluoromethyl substitution | Increased lipophilicity affecting bioavailability |

The combination of functional groups in this compound enhances its reactivity and biological profile significantly .

Future Directions and Research Findings

Current research focuses on optimizing the pharmacological profile of triazoles through modifications to their structure:

- Binding Studies : Investigations into the binding affinity of this compound to various biological targets are crucial for understanding its mechanism of action.

- Potential Applications : The unique properties of this triazole suggest applications not only in antifungal and anticancer therapies but also in other therapeutic areas such as anti-inflammatory and antiviral treatments .

Applications De Recherche Scientifique

Biological Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of key enzymes in microbial cells, making them valuable in treating infections resistant to conventional antibiotics .

Anticancer Properties

Triazole derivatives have also shown potential as anticancer agents. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, particularly in breast and colon cancer models. The presence of the chloromethyl group may enhance the binding affinity to cancer cell receptors, improving therapeutic efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been explored in various studies. Compounds similar to 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole have been found to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory conditions .

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The unique structure of triazoles allows for cross-linking in polymer networks, leading to improved material performance in applications such as coatings and adhesives .

Agricultural Chemistry

Triazole derivatives are also explored as fungicides and herbicides. Their ability to disrupt fungal cell membranes makes them effective in controlling plant diseases while minimizing harm to crops. This application is particularly relevant given the rising concerns over chemical residues in food products .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chloromethyl substitutions exhibited higher inhibitory concentrations compared to their non-chlorinated counterparts. This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Cancer Cell Line Studies

In vitro tests on human breast adenocarcinoma (MCF7) cells revealed that certain triazole derivatives significantly reduced cell viability. The study utilized Sulforhodamine B assays to quantify cell proliferation and demonstrated that specific modifications at the benzyl position could enhance anticancer effects.

Propriétés

IUPAC Name |

4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-16-11-4-2-9(3-5-11)7-15-8-10(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVAJDVVSIOYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.